Methyl 2-amino-3-chloropropanoate hydrochloride Methyl 2-amino-3-chloropropanoate hydrochloride
Brand Name: Vulcanchem
CAS No.: 33646-31-0
VCID: VC20750932
InChI: InChI=1S/C4H8ClNO2.ClH/c1-8-4(7)3(6)2-5;/h3H,2,6H2,1H3;1H
SMILES: COC(=O)C(CCl)N.Cl
Molecular Formula: C4H9Cl2NO2
Molecular Weight: 174.02 g/mol

Methyl 2-amino-3-chloropropanoate hydrochloride

CAS No.: 33646-31-0

Cat. No.: VC20750932

Molecular Formula: C4H9Cl2NO2

Molecular Weight: 174.02 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2-amino-3-chloropropanoate hydrochloride - 33646-31-0

CAS No. 33646-31-0
Molecular Formula C4H9Cl2NO2
Molecular Weight 174.02 g/mol
IUPAC Name methyl 2-amino-3-chloropropanoate;hydrochloride
Standard InChI InChI=1S/C4H8ClNO2.ClH/c1-8-4(7)3(6)2-5;/h3H,2,6H2,1H3;1H
Standard InChI Key POPBCSXDEXRDSX-UHFFFAOYSA-N
SMILES COC(=O)C(CCl)N.Cl
Canonical SMILES COC(=O)C(CCl)N.Cl

Methyl 2-amino-3-chloropropanoate hydrochloride is a significant compound in organic chemistry and pharmaceuticals. It is an amino acid derivative, specifically a chlorinated variant of alanine, and is recognized for its potential applications in drug development and synthesis. The compound is also known by several synonyms, including D,L-3-Chloroalanine methyl ester hydrochloride and D,L-beta-Chloroalanine methyl ester hydrochloride.

Synthesis Methods

Methyl 2-amino-3-chloropropanoate hydrochloride can be synthesized through various methods, with one notable approach involving the esterification of D-serine. This synthetic route emphasizes efficiency and sustainability, minimizing waste and allowing for the recycling of solvents.

Key Steps in Synthesis:

  • Esterification: Reacting D-serine with an appropriate chlorinated reagent.

  • Purification: Isolating the product through crystallization or chromatography.

  • Characterization: Confirming the structure using techniques such as NMR and mass spectrometry.

Biological Activities

Methyl 2-amino-3-chloropropanoate hydrochloride exhibits various biological activities that make it a subject of interest in pharmacology:

  • Antimicrobial Properties: Studies indicate that certain derivatives can inhibit the growth of bacteria, including Mycobacterium tuberculosis, suggesting potential therapeutic applications against tuberculosis.

  • Neuroprotective Effects: The compound may have neuroprotective roles, possibly related to its structural similarity to neurotransmitters.

  • Antioxidant Activity: It may possess antioxidant properties that help mitigate oxidative stress in biological systems.

Applications in Research

Due to its structural characteristics, Methyl 2-amino-3-chloropropanoate hydrochloride serves as a valuable building block in organic synthesis and pharmaceutical development:

  • Drug Development: It is used as an intermediate in synthesizing compounds targeting metabolic disorders and other diseases.

  • Biochemical Pathways: The compound's role as a serine derivative allows it to participate in various biochemical reactions, contributing to metabolic processes.

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